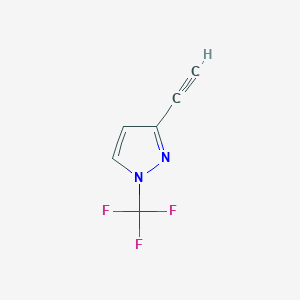

3-Ethynyl-1-(trifluoromethyl)-1H-pyrazole

Description

Strategic Importance of the Pyrazole (B372694) Heterocycle in Chemical Sciences

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in the field of heterocyclic chemistry. enamine.netorganic-chemistry.orggoogle.com Its unique structural and electronic properties have established it as a "privileged scaffold" in medicinal chemistry and a versatile building block in materials science and agrochemistry. enamine.netresearchgate.net Pyrazole derivatives are noted for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. researchgate.netmdpi.com

The significance of the pyrazole ring is underscored by its presence in numerous commercially successful pharmaceuticals. organic-chemistry.orgresearchgate.net For instance, Celecoxib is a potent and selective COX-2 inhibitor for treating arthritis, while Sildenafil is widely used for erectile dysfunction. researchgate.net In the agrochemical sector, pyrazole-based compounds are utilized as effective herbicides and insecticides. enamine.netthalesnano.com The pyrazole core's ability to act as both a hydrogen bond donor and acceptor, combined with its metabolic stability and capacity for substitution at multiple positions, allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. researchgate.netmdpi.com

The synthesis of the pyrazole ring is well-established, with classical methods including the condensation of 1,3-dicarbonyl compounds with hydrazines and 1,3-dipolar cycloadditions of diazo compounds with alkynes. organic-chemistry.orgresearchgate.net This synthetic tractability ensures a steady supply of diverse pyrazole-based intermediates for various chemical industries. wikipedia.org

Distinctive Contributions of Ethynyl (B1212043) and Trifluoromethyl Moieties in Organic Synthesis

The functionality of a core scaffold like pyrazole is greatly enhanced by the introduction of specific substituents. The ethynyl (–C≡CH) and trifluoromethyl (–CF₃) groups are particularly powerful moieties in modern organic synthesis, each imparting distinct and valuable properties to a parent molecule.

The trifluoromethyl group is one of the most impactful fluorine-containing substituents used in drug design. uni.lu Its strong electron-withdrawing nature, a result of the high electronegativity of fluorine atoms, significantly alters the electronic environment of the molecule. youtube.com This modification can enhance binding affinity to biological targets and modulate the acidity or basicity of nearby functional groups. uni.luyoutube.com Furthermore, the CF₃ group is characterized by high metabolic stability due to the strength of the C-F bond, which can protect a molecule from oxidative degradation, thereby improving its pharmacokinetic profile. uni.lu It is often employed as a bioisostere for methyl or chloro groups, providing a means to adjust steric bulk and lipophilicity. uni.luyoutube.com Despite its utility, the introduction of a CF₃ group can present synthetic challenges. uni.lu

The ethynyl group is a versatile and reactive functional group with a linear geometry. uni.lu Its triple bond serves as a rich source of electron density and a key reactive site for a multitude of chemical transformations. libretexts.org It is a crucial building block in the synthesis of more complex structures via reactions like the Sonogashira coupling, "click" chemistry (cycloadditions with azides), and various cyclization reactions. uni.lulibretexts.org The terminal alkyne's acidic proton can be removed to form an acetylide, a potent nucleophile for C-C bond formation. uni.lu In medicinal chemistry, the ethynyl group can act as a rigid linker or spacer and can function as a bioisostere for groups like phenyl or cyano, helping to optimize ligand-receptor interactions. uni.lu

| Feature | Pyrazole Heterocycle | Trifluoromethyl (–CF₃) Group | Ethynyl (–C≡CH) Group |

| Primary Role | Core structural scaffold | Electronic modifier, metabolic stabilizer | Reactive handle, structural linker |

| Key Properties | Aromatic, contains H-bond donor/acceptor sites, metabolically stable. researchgate.netmdpi.com | Strongly electron-withdrawing, high bond energy, lipophilic, bioisosteric. uni.luyoutube.com | Linear geometry, reactive triple bond, acidic proton, rigid. uni.lu |

| Common Use | Pharmaceuticals, agrochemicals, materials science. enamine.netwikipedia.org | Drug design to enhance efficacy and pharmacokinetics. nih.govuni.lu | "Click" chemistry, Sonogashira coupling, synthesis of complex molecules. uni.lulibretexts.org |

Current Research Landscape and Gaps for 3-Ethynyl-1-(trifluoromethyl)-1H-pyrazole

The specific molecule, this compound, combines the three aforementioned structural elements: a pyrazole core, an N-trifluoromethyl group, and a C-ethynyl group. This combination suggests a molecule of significant potential as a synthetic building block. However, a review of the current scientific literature reveals a notable research gap concerning this particular isomer. While related compounds are known, direct studies on this compound are conspicuously absent.

Public chemical databases contain information on isomers such as 5-ethynyl-3-(trifluoromethyl)-1H-pyrazole, but not the 3-ethynyl-1-trifluoromethyl variant. youtube.com This indicates that the target compound is either synthetically challenging or has not yet been a focus of systematic investigation.

Plausible Synthetic Strategies: The synthesis of this compound is not explicitly described, but can be proposed based on established synthetic methodologies. A highly viable route would involve the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. uni.lunih.gov This would entail reacting a 3-halo-1-(trifluoromethyl)-1H-pyrazole (e.g., 3-bromo or 3-iodo-1-(trifluoromethyl)-1H-pyrazole) with a protected alkyne like trimethylsilylacetylene, followed by a deprotection step. The synthesis of the halogenated pyrazole precursor would be a critical initial step, likely achievable through standard pyrazole synthesis followed by regioselective halogenation.

Another potential approach is the construction of the pyrazole ring itself using a [3+2] cycloaddition reaction. researchgate.net This could involve the reaction of trifluoroacetonitrile (B1584977) imine with a suitable three-carbon component already containing the ethynyl group. researchgate.net

Research Gaps and Opportunities: The primary gap is the lack of fundamental characterization and reactivity studies for this compound. Its potential lies in its identity as a trifunctional building block. The N-trifluoromethyl group provides metabolic stability and specific electronic properties, while the pyrazole core offers a stable aromatic platform. Crucially, the C-3 ethynyl group acts as a versatile reactive handle for subsequent chemical modifications. It could be readily employed in:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate highly substituted triazole-linked pyrazoles.

Further Sonogashira couplings to build extended conjugated systems relevant to materials science.

Cyclization reactions to construct fused heterocyclic systems.

The absence of this compound from the literature presents a clear opportunity for chemical research. The synthesis, full spectroscopic characterization (NMR, IR, MS), and exploration of its reactivity would be a valuable contribution to synthetic and medicinal chemistry, providing a new and potentially useful tool for the construction of complex, fluorinated heterocyclic molecules.

| Compound Name | Structure | PubChem CID | Literature Status |

| This compound | FC(F)(F)N1C=C(C#C)C=N1 | Not Available | No direct studies found. |

| 5-Ethynyl-3-(trifluoromethyl)-1H-pyrazole | FC(F)(F)C1=NN=C(C#C)C1 | 165668943 youtube.com | Known compound. |

| 5-Ethynyl-1-(trifluoromethyl)-1H-pyrazole | FC(F)(F)N1N=CC=C1C#C | 146013521 | Known compound. |

Structure

3D Structure

Properties

Molecular Formula |

C6H3F3N2 |

|---|---|

Molecular Weight |

160.10 g/mol |

IUPAC Name |

3-ethynyl-1-(trifluoromethyl)pyrazole |

InChI |

InChI=1S/C6H3F3N2/c1-2-5-3-4-11(10-5)6(7,8)9/h1,3-4H |

InChI Key |

FUOZMNALSLOXME-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=NN(C=C1)C(F)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 Ethynyl 1 Trifluoromethyl 1h Pyrazole

Reactivity of the Ethynyl (B1212043) Moiety

The terminal alkyne, or ethynyl group, is a versatile functional handle that participates in a variety of addition and coupling reactions, making it a cornerstone for molecular elaboration.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a paramount example of click chemistry, renowned for its high efficiency, regioselectivity, and mild reaction conditions. nih.govacs.org This reaction involves the coupling of a terminal alkyne, such as the ethynyl group in 3-ethynyl-1-(trifluoromethyl)-1H-pyrazole, with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. acs.orgnih.gov This transformation is exceptionally reliable for creating complex molecular linkages in various fields, from drug discovery to materials science. nih.gov

The general mechanism involves the in-situ formation of a copper(I)-acetylide intermediate, which then reacts with an azide. acs.org The presence of copper(I) catalysts accelerates the reaction by orders of magnitude compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition. acs.org Various copper(I) sources can be employed, and the reaction is robust under diverse conditions. acs.orgnih.govsigmaaldrich.cn The resulting triazole products link the pyrazole (B372694) core to other molecular fragments, enabling the synthesis of a vast library of compounds. For instance, fluorinated bis(pyrazolyl)borate supported copper(I) complexes have been studied as catalysts for these reactions, highlighting the ongoing research into optimizing this powerful transformation. nih.gov

Table 1: Examples of CuAAC Reactions

| Alkyne Reactant | Azide Reactant | Catalyst System | Product Type |

|---|---|---|---|

| This compound | Benzyl Azide | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1-Benzyl-4-(1-(trifluoromethyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole |

This table is illustrative and based on the general principles of CuAAC reactions.

Beyond click chemistry, the ethynyl group can undergo a range of other functionalization reactions. These transformations further expand the synthetic utility of this compound. Common methods for functionalizing terminal alkynes include Sonogashira coupling, which forms a new carbon-carbon bond by reacting the alkyne with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst. nih.gov This reaction is a staple for constructing conjugated enyne systems. nih.gov Other potential reactions include hydration to form methyl ketones and various cycloaddition reactions.

Reactivity of the Pyrazole Ring System

The pyrazole ring itself is a key pharmacophore, and its direct functionalization is a highly sought-after synthetic strategy. rsc.orgnih.gov The presence of the electron-withdrawing trifluoromethyl group significantly deactivates the ring towards electrophilic substitution but activates it for other types of transformations, particularly C-H activation. researchgate.net

Direct C-H activation has emerged as a powerful tool for modifying heterocyclic cores, offering a more atom- and step-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. rsc.orgnih.govyoutube.com For pyrazoles, transition-metal-catalyzed C-H functionalization allows for the direct installation of new carbon-carbon and carbon-heteroatom bonds. rsc.org

In many C-H activation reactions, a directing group is used to guide the metal catalyst to a specific C-H bond, ensuring regioselectivity. researchgate.netnih.gov For N-substituted pyrazoles, the pyrazole nitrogen atoms can act as directing groups. The trifluoromethyl group on the N1 position of the pyrazole ring in this compound influences the acidity and reactivity of the C-H bonds at the C4 and C5 positions.

Research has shown that electron-withdrawing groups on the pyrazole ring can facilitate C-H activation. researchgate.net For instance, an electron-withdrawing substituent at the C4 position can make the C5-H bond more acidic and the N2 atom less basic, enabling palladium-catalyzed C-H allylation and benzylation reactions at the C5 position. researchgate.net Similarly, directing groups can be strategically placed to orchestrate multiple C-H activation events in a single sequence. nih.gov A study by Tairov et al. demonstrated the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole, followed by reaction with various electrophiles to introduce functional groups at the C5 position. enamine.net This highlights a powerful strategy for regioselective functionalization.

The mechanisms of C-H activation in pyrazoles often involve the formation of a metallacycle intermediate. researchgate.net For palladium-catalyzed reactions, the process typically begins with the coordination of the pyrazole's nitrogen atom to the palladium center. youtube.com This is followed by the cleavage of a specific C-H bond, often the rate-limiting step, to form a five- or six-membered palladacycle. This intermediate then reacts with a coupling partner, and subsequent reductive elimination releases the functionalized pyrazole product and regenerates the active catalyst. youtube.com

Kinetic and mechanistic studies on related systems, such as the oxidation-induced N-N coupling in diazatitanacycles to form pyrazoles, reveal the critical role of metal coordination and the electronic nature of the reactants in determining the reaction pathway. nih.govrsc.org In the context of C-H activation, the Lewis basicity of the pyrazole nitrogen and the acidity of the target C-H bond are crucial factors that are significantly modulated by substituents like the trifluoromethyl group. nih.govresearchgate.net

Table 2: C-H Functionalization of Trifluoromethyl-Substituted Pyrazoles

| Pyrazole Substrate | Reaction Type | Catalyst/Reagent | Position Functionalized | Product Type |

|---|---|---|---|---|

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | Lithiation/Electrophilic Quench | n-BuLi, then Electrophile (e.g., DMF) | C5 | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde |

| Pyrazole with EWG at C4 | C-H Allylation | Pd(OAc)₂ / Pyridine (B92270) | C5 | C5-Allylated Pyrazole |

This table summarizes findings from related pyrazole functionalization studies. researchgate.netenamine.net

Carbon-Hydrogen (C-H) Activation Reactions

Impact of the Trifluoromethyl Group on Reaction Pathways and Selectivity

The trifluoromethyl group at the N1 position exerts a profound influence on the reactivity of the pyrazole ring. Its strong electron-withdrawing nature deactivates the ring towards electrophilic substitution and modulates the nucleophilicity of the N2 atom. This deactivation can be advantageous in directing reactions to other parts of the molecule, such as the ethynyl group.

In the synthesis of trifluoromethylated pyrazoles via (3+2) cycloaddition reactions, the CF3 group has been shown to influence the electronic properties of the resulting adducts. acs.org The presence of the N-CF3 moiety is also known to enhance the hydrolytic stability of the pyrazole ring, particularly when other electron-deficient groups are present.

The electron-withdrawing effect of the trifluoromethyl group is also expected to influence the acidity of the C-H protons on the pyrazole ring, although this effect is likely to be less pronounced than its impact on the nitrogen atoms.

Cascade and Multicomponent Reactions Involving Pyrazoles

Cascade and multicomponent reactions (MCRs) are efficient synthetic strategies for the construction of complex molecules in a single operation. nih.govrsc.org While there is a lack of specific examples in the literature involving this compound in such reactions, its functional groups suggest potential applications.

The ethynyl group is a versatile handle for participating in various cascade reactions. For instance, cascade reactions involving alkynes and nitrones have been used for the synthesis of 1-pyrrolines. nih.gov The electron-deficient nature of the pyrazole ring in the title compound could influence the reactivity of the appended ethynyl group in such transformations.

Multicomponent reactions for the synthesis of pyrazoles are well-established, often involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). beilstein-journals.org Given that this compound is already a formed pyrazole, its involvement in MCRs would likely be as a building block where the ethynyl group undergoes further reaction. For example, a multicomponent reaction could potentially be designed to functionalize the ethynyl substituent. Dirhodium(II) salts have been shown to catalyze the three-component assembly of an imine, diazoacetonitrile, and an activated alkyne to form substituted pyrroles. nih.gov The reactivity of the ethynyl group in this compound in such a reaction would be of interest.

Advanced Spectroscopic and Structural Elucidation of 3 Ethynyl 1 Trifluoromethyl 1h Pyrazole

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Further research or direct synthesis and characterization of 3-Ethynyl-1-(trifluoromethyl)-1H-pyrazole would be required to obtain the data necessary to complete this article.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through the analysis of fragmentation patterns. nih.gov In a typical EI-MS experiment, molecules are bombarded with high-energy electrons (70 eV), leading to the formation of a molecular ion (M⁺˙) and various fragment ions. nih.gov The fragmentation of this compound is expected to be influenced by the stability of the pyrazole (B372694) ring and the presence of the trifluoromethyl and ethynyl (B1212043) substituents.

The fragmentation pathway of trifluoromethyl-substituted heterocycles often involves the cleavage of the C-CF₃ bond. fluorine1.ru The primary fragmentation events for this compound would likely begin with the loss of a fluorine atom (F•) or the entire trifluoromethyl radical (•CF₃). The electron-withdrawing nature of the CF₃ group can weaken adjacent bonds, influencing the fragmentation cascade. fluorine1.ru

Another potential fragmentation route involves the pyrazole ring itself. The cleavage of the heterocyclic ring can lead to the formation of various charged fragments. The presence of the ethynyl group may also lead to characteristic losses, such as the loss of acetylene (B1199291) (C₂H₂). The resulting mass spectrum serves as a unique "fingerprint" for the molecule, allowing for its identification by comparing the observed fragments to spectral libraries or by interpreting the fragmentation pattern to deduce the original structure. sapub.org

Table 1: Predicted Key Fragmentation Ions in the EI-MS of this compound

| m/z (mass-to-charge ratio) | Proposed Ion/Fragment | Proposed Fragmentation Pathway |

|---|---|---|

| 160 | [C₆H₃F₃N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 141 | [C₆H₃F₂N₂]⁺ | Loss of a Fluorine radical (•F) from M⁺˙ |

| 91 | [C₆H₃N₂]⁺ | Loss of a Trifluoromethyl radical (•CF₃) from M⁺˙ |

| 65 | [C₄H₃N]⁺ | Fragmentation of the pyrazole ring after loss of •CF₃ |

Note: This table is predictive and based on general fragmentation patterns of related compounds.

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that enables the rapid analysis of samples in their native state with minimal to no preparation. ojp.gov It is considered a "soft" ionization method, meaning it typically results in less fragmentation than techniques like EI-MS. ojp.govnih.gov

When analyzing this compound using DART-MS, the ionization process involves exposing the sample to a heated stream of metastable gas, such as helium or nitrogen. ojp.govnih.gov This process generally produces a protonated molecule, [M+H]⁺, which would appear at a mass-to-charge ratio (m/z) of 161.03 for this compound. uni.lu The observation of this prominent protonated molecule allows for the rapid determination of the compound's molecular weight. nih.gov

While DART is a soft ionization technique, some fragmentation can be induced by increasing the potential of the orifice 1 voltage, a process known as in-source collision-induced dissociation (is-CID). nih.gov This allows for a degree of structural confirmation by generating fragment ions. The intensity of cluster ion formation can also be dependent on the DART gas stream temperature. nih.gov This capability makes DART-MS a powerful tool for high-throughput screening and presumptive identification of target compounds in various matrices. nih.govnih.gov

Hyphenated Chromatography-Mass Spectrometry Techniques (LC-MS, SFC-MS)

Hyphenated techniques couple a separation method with a detection method, providing enhanced analytical power for complex mixtures. chromatographytoday.comnih.govyoutube.com Liquid Chromatography-Mass Spectrometry (LC-MS) and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) are powerful examples of such techniques, ideal for the analysis of pyrazole derivatives like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the high-resolution separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. ajrconline.org For a polar compound like a pyrazole derivative, reversed-phase LC would typically be employed, allowing for separation from non-polar impurities. nih.gov Following separation, the analyte is ionized, often using soft ionization techniques like Electrospray Ionization (ESI), and detected by the mass spectrometer. LC-MS/MS, a tandem MS technique, can provide even greater specificity and structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov This method has been successfully used for the quantification of other pyrazole-based compounds in various samples. nih.gov

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC is particularly advantageous for the analysis of chiral compounds and can offer faster separations than traditional LC. The coupling of SFC with MS allows for the analysis of compounds that are not easily amenable to GC or LC. chromatographytoday.com The analysis of cannabinoids using SFC-CD-MS demonstrates the technique's ability to separate and detect specific isomers, a capability that would be valuable for the analysis of complex pyrazole synthesis reaction mixtures. chromatographytoday.com

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a non-destructive technique that probes the vibrational modes of molecules. nih.gov By measuring the absorption of infrared radiation, an FT-IR spectrum is generated, which reveals the presence of specific functional groups within a molecule. nih.govresearchgate.net The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The most distinct peaks would arise from the ethynyl and trifluoromethyl groups. The terminal alkyne (C≡C-H) would exhibit a sharp, weak absorption band for the C≡C stretch around 2100-2260 cm⁻¹ and a strong, sharp band for the ≡C-H stretch at approximately 3300 cm⁻¹. pressbooks.pub The trifluoromethyl (CF₃) group is characterized by strong absorption bands typically found in the 1100-1350 cm⁻¹ region, corresponding to C-F stretching vibrations.

The pyrazole ring itself contributes to the spectrum with several characteristic vibrations. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the heterocyclic ring typically appear in the 1400-1650 cm⁻¹ region. researchgate.net The combination of these specific absorption bands provides a comprehensive vibrational fingerprint for the identification and structural confirmation of this compound. researchgate.net

Table 2: Predicted Characteristic FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3300 | ≡C-H Stretch | Terminal Alkyne |

| 3100-3150 | C-H Stretch | Pyrazole Ring |

| 2100-2260 | C≡C Stretch | Alkyne |

| 1400-1650 | C=C and C=N Stretch | Pyrazole Ring |

Note: This table is predictive and based on established group frequencies.

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure of the molecule, particularly conjugated systems.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* electronic transitions characteristic of aromatic heterocyclic compounds. nih.gov The unsubstituted pyrazole ring exhibits a strong absorption maximum around 203-210 nm. nih.govrsc.org The presence of the ethynyl group, which extends the conjugated π-system, and the trifluoromethyl group, an auxochrome, will influence the position and intensity of these absorption bands.

For substituted pyrazoles, absorption bands are typically observed in the 200-300 nm range. nih.govacs.orgnist.gov It is anticipated that this compound will display one or more strong absorption peaks in this region, corresponding to the π → π* transitions of the conjugated pyrazole-ethynyl system. The exact wavelength of maximum absorbance (λmax) would need to be determined experimentally, but it provides a useful parameter for quantitative analysis and for studying the electronic properties of the molecule.

Table 3: Predicted UV-Vis Absorption for this compound

| Approximate λmax (nm) | Electronic Transition | Chromophore |

|---|

Note: This table is predictive and based on data for related pyrazole compounds.

X-ray Crystallography

Extensive searches of crystallographic databases and the scientific literature did not yield any published single-crystal X-ray diffraction data for the specific compound this compound. Therefore, a detailed analysis of its solid-state structure, conformation, intermolecular interactions, and crystal packing based on experimental X-ray crystallography is not possible at this time.

While the crystal structures of several related pyrazole derivatives have been determined and reported, such as ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate researchgate.net and 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole nih.gov, the specific substitution of an ethynyl group at the 3-position of the 1-(trifluoromethyl)-1H-pyrazole core introduces unique electronic and steric properties. These differences would significantly influence the crystal packing and intermolecular interactions, making direct extrapolation from related structures unreliable for a scientifically accurate description of this compound.

Investigation of Intermolecular Interactions and Crystal Packing

Similarly, a detailed investigation of the intermolecular interactions and crystal packing of this compound is precluded by the absence of its crystal structure. A complete analysis would identify and characterize non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the supramolecular assembly in the solid state. The presence of the ethynyl group as a potential hydrogen bond donor and the trifluoromethyl group and pyrazole ring as potential hydrogen bond acceptors suggests that a rich network of intermolecular interactions could be expected.

A hypothetical table of potential intermolecular interactions is provided below to illustrate the type of data that would be derived from a crystal structure analysis.

Interactive Data Table: Hypothetical Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Distance (Å) |

| C-H···N Hydrogen Bond | Ethynyl C-H | Pyrazole N | Data not available |

| C-H···F Hydrogen Bond | Pyrazole C-H | Trifluoromethyl F | Data not available |

| π-π Stacking | Pyrazole Ring | Pyrazole Ring | Data not available |

Future experimental determination of the crystal structure of this compound would be necessary to populate these tables with accurate data and provide a definitive understanding of its solid-state behavior.

Computational and Theoretical Investigations of 3 Ethynyl 1 Trifluoromethyl 1h Pyrazole

Quantum Chemical Methodologies

Quantum chemical methodologies are fundamental in the computational study of pyrazole (B372694) derivatives. These methods allow for the calculation of molecular geometries, electronic properties, and spectroscopic features, offering a microscopic view of the compound's characteristics.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of pyrazole-based compounds due to its balance of computational cost and accuracy. nih.govresearchgate.netmdpi.comnih.govnih.govmdpi.com The B3LYP functional is a commonly employed hybrid functional for these types of calculations. mdpi.comnih.govnih.govaip.org For pyrazole derivatives, DFT calculations are utilized to optimize the molecular geometry, determine vibrational frequencies, and analyze the frontier molecular orbitals. nih.govnih.gov Studies on structurally related pyrazoles often use basis sets such as 6-31G(d) or 6-311+G(d,p) to achieve reliable results for both geometric and electronic properties. mdpi.comnih.govnih.gov The insights gained from DFT studies on similar pyrazole systems help in understanding the influence of the trifluoromethyl and ethynyl (B1212043) groups on the aromatic pyrazole ring. acs.org

While DFT is widely used, post-Hartree-Fock methods like Møller-Plesset perturbation theory of the second order (MP2) offer an alternative approach for incorporating electron correlation. These methods, although more computationally intensive, can provide benchmark data for comparison with DFT results. In the broader context of computational chemistry, MP2 is a well-established method for obtaining accurate molecular structures and interaction energies. For complex heterocyclic systems, MP2 calculations can be particularly valuable for refining the understanding of the electronic structure beyond the approximations inherent in many DFT functionals.

Electronic Structure and Stability Analysis

The electronic structure and stability of "3-Ethynyl-1-(trifluoromethyl)-1H-pyrazole" are central to its chemical behavior. Theoretical analyses provide a framework for interpreting its reactivity and potential applications.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. acs.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.orgyoutube.comresearchgate.netresearchgate.net The energy, shape, and distribution of these orbitals are critical in predicting the outcomes of chemical reactions. youtube.com For pyrazole derivatives, FMO analysis helps to identify the most probable sites for electrophilic and nucleophilic attack. nih.gov The energy gap between the HOMO and LUMO is also a significant indicator of the molecule's kinetic stability and chemical reactivity. aip.org

The Highest Occupied Molecular Orbital (HOMO) represents the ability of a molecule to donate an electron. In substituted pyrazoles, the HOMO is typically a π-orbital distributed over the pyrazole ring and its substituents. The presence of the electron-donating ethynyl group and the electron-withdrawing trifluoromethyl group on the pyrazole ring of "this compound" will significantly influence the energy and localization of the HOMO. In related pyrazole systems, the HOMO is often localized on the pyrazole ring and any electron-rich substituents, indicating the likely sites for electrophilic attack. researchgate.netresearchgate.net The energy of the HOMO is a crucial parameter in determining the molecule's ionization potential and its behavior in charge-transfer interactions.

Frontier Molecular Orbital (FMO) Theory

HOMO-LUMO Energy Gap and Chemical Stability

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in assessing the chemical stability and reactivity of a molecule. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. Conversely, a smaller gap suggests that the molecule is more prone to electronic transitions and thus more reactive.

For pyrazole derivatives, the HOMO and LUMO are key to predicting their reactive behavior. The energy gap (ΔE) provides insights into the molecule's kinetic stability. While the principles are clear, specific calculated values for the HOMO-LUMO energy gap of this compound are not documented in the reviewed literature.

Molecular Electrostatic Potential (MESP) Maps

Molecular Electrostatic Potential (MESP) maps are valuable tools for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. These maps illustrate regions of positive and negative electrostatic potential, which are crucial for predicting intermolecular interactions. For pyrazole structures, MESP maps can identify the most electron-rich and electron-poor areas, often associated with the nitrogen atoms and substituents. However, specific MESP map analyses for this compound have not been reported.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule, including charge transfer interactions and hyperconjugative effects. This type of analysis is instrumental in elucidating the stability arising from intramolecular electronic delocalization. For various pyrazole and pyrazolone (B3327878) derivatives, NBO analysis has been employed to understand their electronic characteristics. Unfortunately, no NBO analysis data is currently available for this compound.

Reactivity Descriptors

Fukui Functions for Site Selectivity Prediction

Fukui functions are used in computational chemistry to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density, these functions can pinpoint specific atoms that are most likely to participate in a reaction. While this method is applicable to pyrazole systems, no studies have been published that apply Fukui functions to determine the site selectivity of this compound.

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms through computational methods involves mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. This provides a deep understanding of how a reaction proceeds. The synthesis of pyrazole derivatives often involves cyclocondensation reactions, and computational studies can shed light on the regioselectivity and kinetics of these processes. However, no specific reaction mechanism elucidations involving this compound have been found in the surveyed literature.

Transition State Calculations

Transition state (TS) theory is a cornerstone of computational reaction chemistry. A transition state represents the highest energy point along a reaction coordinate, and its geometry and energy are critical for determining the feasibility and rate of a chemical transformation. For reactions involving this compound, such as cycloadditions or functionalization of the ethynyl group, transition state calculations using methods like Density Functional Theory (DFT) would be employed to elucidate the reaction mechanism. researchgate.net

Intrinsic Reaction Coordinate (IRC) Analysis

Following the identification of a transition state, Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that the located transition state connects the reactants and products of a specific reaction. acs.org An IRC calculation traces the minimum energy path downhill from the transition state, on one side to the reactants and on the other to the products. acs.org This provides a clear and unambiguous depiction of the reaction pathway. chemicalbook.com

For a hypothetical reaction of this compound, an IRC analysis would visualize the geometric changes the molecule undergoes as it transforms from reactants, through the transition state, to the final products. This detailed mapping is crucial for a complete understanding of the reaction mechanism. General principles of IRC calculations are well-established and routinely applied in computational studies of organic reactions. acs.org

Theoretical Studies on Solvent and Substituent Effects on Reaction Pathways

The environment in which a reaction occurs can significantly influence its pathway and outcome. Theoretical studies can model these effects by incorporating solvent models or by systematically varying substituents on the molecule.

Solvent Effects: Solvents can stabilize or destabilize reactants, products, and transition states to different extents, thereby altering reaction rates and even mechanisms. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can simulate the presence of a solvent and calculate its impact on the energetics of a reaction. For this compound, theoretical studies could predict how its reactivity changes in different solvents, from nonpolar to polar, which is critical for optimizing reaction conditions. researchgate.net

Substituent Effects: The electronic and steric properties of substituents can have a profound impact on the reactivity of a molecule. rsc.orgnih.govresearchgate.net In the case of this compound, theoretical studies could explore how replacing the ethynyl or trifluoromethyl groups with other functionalities would alter its reaction pathways. For instance, replacing the electron-withdrawing trifluoromethyl group with an electron-donating group could significantly change the electron density distribution in the pyrazole ring and affect its susceptibility to electrophilic or nucleophilic attack. nih.gov Such studies provide valuable insights for designing new derivatives with tailored reactivity. nih.gov

Computational Prediction and Validation of Spectroscopic Properties

Computational methods are also instrumental in predicting and interpreting the spectroscopic properties of molecules, providing a powerful tool for structure elucidation and characterization.

Theoretical NMR and UV-Vis Spectra

NMR Spectra: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. github.io For this compound, theoretical NMR calculations would involve optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical predictions can be compared with experimental spectra to confirm the structure and assign specific resonances. While experimental ¹H NMR data exists for the related compound 3-(Trifluoromethyl)pyrazole chemicalbook.com, specific computational predictions for this compound are not found in the surveyed literature.

UV-Vis Spectra: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. mdpi.com A theoretical UV-Vis spectrum for this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These calculations can help in understanding the electronic structure and identifying the nature of the electronic transitions (e.g., π→π* or n→π*). Studies on similar heterocyclic systems have demonstrated the reliability of TD-DFT in predicting UV-Vis spectra. rsc.orgresearchgate.netscispace.com

Investigation of Nonlinear Optical (NLO) Properties

Molecules with large nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Computational chemistry plays a crucial role in the design and evaluation of new NLO materials. The key parameter for assessing the NLO response of a molecule is the first hyperpolarizability (β).

Theoretical calculations, typically at the DFT level, can predict the NLO properties of this compound. These calculations would involve determining the components of the hyperpolarizability tensor. The presence of the π-conjugated ethynyl group and the strongly electron-withdrawing trifluoromethyl group suggests that this molecule could exhibit interesting NLO properties. The combination of a π-system and strong electron-withdrawing/donating groups is a common design strategy for enhancing NLO responses. While specific NLO studies on this compound are not available, the theoretical investigation of NLO properties in other organic molecules provides a framework for how such an analysis would be conducted.

Applications in Advanced Chemical Research and Materials Science

3-Ethynyl-1-(trifluoromethyl)-1H-pyrazole as a Versatile Synthetic Building Block

This compound serves as a highly versatile precursor in organic synthesis, primarily due to the reactivity of its terminal alkyne (ethynyl) functionality. This group is a gateway for a multitude of chemical transformations, allowing for molecular elaboration and the construction of more complex structures. The trifluoromethyl group (CF₃) at the N1 position of the pyrazole (B372694) ring significantly influences the electronic properties of the molecule, enhancing its stability and modifying the reactivity of the heterocyclic core.

The primary utility of this compound as a building block stems from its participation in several classes of reactions:

Cycloaddition Reactions : The ethynyl (B1212043) group is an excellent dipolarophile for [3+2] cycloaddition reactions. For instance, it can react with azides in copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) reactions, a cornerstone of "click chemistry," to yield 1,4-disubstituted 1,2,3-triazoles. mdpi.com Similarly, it can react with nitrile imines to form new pyrazole rings. nih.govnih.gov These cycloaddition strategies are exceptionally modular and efficient for creating complex heterocyclic systems. researchgate.netrsc.org

Cross-Coupling Reactions : The terminal alkyne can readily participate in metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, is a prominent example. This reaction allows for the direct attachment of the pyrazole scaffold to aromatic or other unsaturated systems, which is a key step in synthesizing conjugated materials for optoelectronics.

Functionalization : The pyrazole ring itself, influenced by the potent electron-withdrawing CF₃ group, can undergo specific functionalization. While the CF₃ group generally deactivates the ring towards electrophilic substitution, it can direct metallation to specific positions, which can then be trapped with various electrophiles. capes.gov.br

The synthesis of functionalized trifluoromethyl-pyrazoles is a well-established area of research, providing access to a wide range of derivatives that can be used as building blocks in medicinal and agrochemical industries. acs.orgenamine.netnih.gov The introduction of the ethynyl group adds another layer of synthetic versatility, allowing this stable heterocyclic core to be incorporated into larger molecular frameworks.

| Reaction Type | Reactant | Product Type | Significance |

| [3+2] Cycloaddition (Click Chemistry) | Organic Azides | 1,2,3-Triazole-linked pyrazoles | Modular synthesis of complex heterocycles |

| [3+2] Cycloaddition | Nitrile Imines | Bi-pyrazole systems | Construction of diverse heterocyclic libraries nih.govnih.gov |

| Sonogashira Coupling | Aryl/Vinyl Halides | Aryl/Vinyl-ethynyl-pyrazoles | Creation of extended π-conjugated systems |

| Deprotonation-Alkylation | Strong Base, Alkyl Halide | Alkylated ethynyl-pyrazoles | Further functionalization of the alkyne |

Coordination Chemistry of Pyrazole Derivatives

Pyrazole and its derivatives are renowned ligands in coordination chemistry, capable of binding to a vast array of metal ions to form stable complexes. nih.govresearchgate.net The coordination behavior of pyrazoles is influenced by substituents on the ring. The presence of a trifluoromethyl group, as in this compound, is particularly significant, as it enhances the acidity of the pyrazole N-H proton (in the un-substituted parent ring) and increases the stability of the resulting metal complexes. mdpi.com

This compound is an excellent platform for designing more intricate ligands. The ethynyl group can be chemically modified to introduce additional donor atoms, leading to polydentate ligands. For example, a click reaction with an azido-functionalized pyridine (B92270) or other chelating group can transform the simple pyrazole into a bidentate or tridentate ligand system. This synthetic strategy allows for the creation of ligands with precisely controlled geometries and electronic properties for specific applications in catalysis or materials science. Nitrogen-based heterocyclic ligands are of great interest for their ability to form stable and functionally diverse metal complexes. nih.govnih.gov

Pyrazole ligands typically coordinate to metal ions in one of two primary modes:

Monodentate Coordination : As a neutral molecule, the pyrazole coordinates to a metal center through its sp²-hybridized imine nitrogen atom (N2). nih.gov This is the most common coordination mode for N-substituted pyrazoles like the title compound.

Bridging Coordination : Upon deprotonation of an N-H pyrazole, the resulting pyrazolate anion can act as a bridging ligand, connecting two or more metal centers. This mode is not directly applicable to N1-substituted pyrazoles but is a fundamental aspect of pyrazole chemistry that leads to polynuclear complexes and coordination polymers. researchgate.netnih.gov

The trifluoromethyl group at the N1 position is a strong σ-withdrawing and weak π-donating group. This electronic effect lowers the energy of the nitrogen lone pair orbitals, which can affect the donor strength of the N2 atom and the stability of the resulting metal complex. Complexes with various transition metals, including copper(II), zinc(II), ruthenium(II/III), and iron(III), have been synthesized using substituted pyrazole ligands. nih.govmdpi.comnih.govosti.gov

| Metal Ion Example | Typical Coordination Geometry | Ligand Type | Reference |

| Cu(II) | Square-pyramidal, Octahedral | Pyrazole, Pyrazolyl-hydrazone | mdpi.comdnu.dp.ua |

| Zn(II) | Tetrahedral, Octahedral | Pyrazole, Phenyl-pyrazole | researchgate.net |

| Ru(II)/Ru(III) | Octahedral | Pyrazole | osti.gov |

| Cd(II) | Octahedral | Pyrazole-acetamide | nih.gov |

| Ag(I) | Linear | Pyrazolate | mdpi.com |

For example, a binuclear copper(II) complex with a ligand derived from a trifluoromethyl-substituted pyrazole has been structurally characterized, revealing that the ligand coordinates through both heterocyclic and acyclic nitrogen atoms. mdpi.com In another study, various transition metal complexes with 3-phenylpyrazole showed diverse structures, including mononuclear, dinuclear, and tetranuclear species, highlighting the versatility of the pyrazole scaffold. researchgate.net The characterization of a silver(I) pyrazolato complex revealed the formation of a one-dimensional coordination polymer with notable Ag-Ag interactions. mdpi.com Spectroscopic methods such as IR and NMR are also crucial for characterizing these complexes, with coordination typically causing shifts in the vibrational frequencies of the pyrazole ring and in the chemical shifts of its protons. mdpi.comnih.gov

Role in Materials Science

The unique electronic and structural features of trifluoromethyl-substituted pyrazoles make them attractive candidates for the development of advanced materials, particularly in the fields of optoelectronics and luminescence.

The synthesis of materials for applications like organic light-emitting diodes (OLEDs) and photovoltaics often requires molecules with extended π-conjugated systems and high photoluminescence quantum yields. The trifluoromethyl-pyrazole core is a valuable component for such materials. The CF₃ group can enhance volatility (useful for vacuum deposition), improve solubility, and increase the electron affinity of the material, which is beneficial for electron-transporting layers in OLEDs.

A key strategy involves incorporating the pyrazole ring into a larger, fused aromatic system. For instance, trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have been synthesized and investigated as emitters in OLEDs. mdpi.com These materials were prepared by heating a substituted pyrazole with a trifluoromethylaniline derivative, demonstrating a direct synthetic route to highly fluorescent compounds. mdpi.com

The 3-ethynyl group on the title compound provides a powerful tool for extending conjugation. Using Sonogashira cross-coupling reactions, the this compound core can be linked to various aromatic and heteroaromatic units. This approach allows for the systematic tuning of the absorption and emission properties of the resulting materials, enabling the targeted design of molecules with specific colors of emission for display technologies. Furthermore, the formation of coordination polymers with emissive metal ions like silver(I) or copper(I) can lead to novel luminescent materials whose properties are dictated by the structure of the polymer and metal-metal interactions. mdpi.com

Pyrazole Scaffolds for Advanced Functional Materials

The pyrazole ring is a versatile scaffold in materials science due to its thermal stability, aromaticity, and ability to coordinate with metals. The introduction of specific functional groups, such as the trifluoromethyl (CF3) group, can significantly enhance the electronic and photophysical properties of these materials.

Research into trifluoromethyl-substituted pyrazole derivatives has demonstrated their potential in optoelectronic applications. For instance, novel 6-CF3-1H-pyrazolo[3,4-b]quinolines, which contain a trifluoromethylated pyrazole core, have been synthesized and investigated for their use in photovoltaic and electroluminescent devices. mdpi.com These materials exhibit high light absorbance and electroluminescence, making them suitable for organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPV). mdpi.com In one study, double-layer light-emitting diodes using these pyrazole derivatives as the emitter produced bright bluish-green light. mdpi.com

The 3-ethynyl group on the this compound molecule offers a significant advantage for creating advanced materials. The terminal alkyne is a highly versatile reactive handle for a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira coupling. These reactions allow the pyrazole unit to be easily incorporated into larger polymeric structures or attached to surfaces, a crucial step in the fabrication of functional materials. While direct studies on this compound for these applications are not widely documented, the known reactivity of the ethynyl group combined with the favorable electronic properties of the trifluoromethyl-pyrazole core suggests its strong potential for developing novel polymers, sensors, and photoactive materials.

Synthetic Utility in Agrochemical Research

Pyrazole derivatives are a cornerstone in the agrochemical industry, forming the core structure of numerous commercial herbicides, fungicides, and insecticides. chemimpex.comnih.gov The trifluoromethyl group, in particular, is a key feature in many modern pesticides, as it often enhances biological activity and metabolic stability. chemimpex.com

The compound this compound serves as a key intermediate for the synthesis of more complex agrochemicals. enamine.net Trifluoromethyl-pyrazoles are building blocks for potent active ingredients. chemimpex.com For example, pyrazole carboxamide derivatives are a major class of fungicides, and research has focused on synthesizing novel versions containing the 3-(trifluoromethyl)-1H-pyrazole core. hep.com.cn While some of these compounds showed weak fungicidal activity, they exhibited promising nematocidal activity against root-knot nematodes (M. incognita). hep.com.cn

The presence of the ethynyl group on the pyrazole ring provides a strategic point for chemical modification. This allows for the creation of diverse libraries of candidate compounds through reactions like those mentioned previously. This synthetic flexibility is highly valuable in the search for new agrochemicals with improved efficacy, selectivity, and environmental profiles. The general importance of the trifluoromethyl pyrazole scaffold is evident in its use for producing agricultural chemicals like the herbicide pyroxasulfone, which is derived from a 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol intermediate. google.com The ability to functionalize the ethynyl group allows chemists to fine-tune the properties of the final molecule to optimize its performance as a crop protection agent. researchgate.netacs.org

| Derivative Class | Starting Material/Core | Targeted Application | Research Outcome | Reference |

|---|---|---|---|---|

| Pyrazole Carboxamides | 3-(trifluoromethyl)-1H-pyrazole | Fungicide, Nematicide | Weak fungicidal activity but good nematocidal activity against M. incognita was observed for some derivatives. | hep.com.cn |

| N-aryl Pyrazoles | 3-trifluoromethyl pyrazole | Insecticide | Changing the CF3 substitution position on the pyrazole ring altered the target insect and bioactivity. | acs.org |

| Pyroxasulfone (Herbicide) | 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | Herbicide | This intermediate is crucial for the synthesis of a commercial herbicide. | google.com |

| General Agrochemicals | 3-(Trifluoromethyl)pyrazole | Herbicides, Fungicides | Serves as a key intermediate, with the CF3 group enhancing biological activity and environmental stability. | chemimpex.com |

Chemical Perspectives on Bioisosteric Modification Strategies

Bioisosterism is a fundamental strategy in medicinal and agrochemical chemistry where a functional group in a biologically active molecule is replaced by another group with similar physical or chemical properties to enhance desired characteristics without losing biological activity. The trifluoromethyl (CF3) group is a widely used and highly effective bioisostere. researchgate.net

The CF3 group is often employed as a bioisostere for a methyl (CH3) group or a chlorine (Cl) atom. However, its unique electronic properties also make it a suitable replacement for other groups, such as the aliphatic nitro (NO2) group. nih.govlboro.ac.uk The replacement of a nitro group with a trifluoromethyl group in cannabinoid CB1 receptor positive allosteric modulators resulted in compounds that were generally more potent and showed improved metabolic stability in vitro. nih.govlboro.ac.uk This highlights a key advantage of the CF3 group: it is often more metabolically stable and less likely to be considered a "non-drug-like" structural feature compared to a nitro group. lboro.ac.uk

The properties that make the CF3 group a valuable bioisostere are multifaceted:

Lipophilicity: It significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation by enzymes. researchgate.net

Electronic Effects: As a strong electron-withdrawing group, it can alter the pKa of nearby functional groups and influence binding interactions with biological targets.

Conformational Effects: The size and rotational profile of the CF3 group can lock a molecule into a more favorable conformation for binding to a receptor or enzyme active site.

In the context of this compound, the CF3 group at the N1 position imparts these beneficial bioisosteric properties to the entire scaffold. When this pyrazole is used to build larger molecules for pharmaceutical or agrochemical applications, the CF3 group can enhance metabolic stability and binding affinity. researchgate.net The ethynyl group at the C3 position provides the synthetic handle to attach this pre-functionalized, bioisosterically-optimized scaffold to a wide range of molecular frameworks.

| Property | Trifluoromethyl (CF3) Group | Replaced Group (e.g., CH3, NO2) | Impact of Replacement | Reference |

|---|---|---|---|---|

| Metabolic Stability | High | Lower (CH3), Can be metabolically labile (NO2) | Increases resistance to metabolic breakdown, potentially leading to longer duration of action. | researchgate.netnih.gov |

| Lipophilicity | High | Moderate (CH3), Lower (NO2) | Enhances membrane permeability and can improve binding to hydrophobic pockets. | researchgate.net |

| Potency | Often increases | Variable | CF3-bearing compounds were often more potent than their NO2 equivalents in studies. | nih.govlboro.ac.uk |

| "Drug-like" Character | Generally considered favorable | Aliphatic NO2 group is often viewed as undesirable. | Improves the overall profile of a drug candidate by removing potentially problematic functional groups. | lboro.ac.uk |

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Routes

The synthesis of functionalized pyrazoles is a mature field, yet the development of more efficient, selective, and scalable methods for producing specific isomers like 3-Ethynyl-1-(trifluoromethyl)-1H-pyrazole remains a significant goal. acs.orgnih.govnih.gov

A primary strategy for synthesizing this target molecule would likely involve the construction of a 3-halo-1-(trifluoromethyl)-1H-pyrazole precursor, followed by the introduction of the ethynyl (B1212043) group via a cross-coupling reaction. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, stands out as a powerful and widely used method for this transformation. wikipedia.orglibretexts.orgnih.govorganic-chemistry.org Future research could focus on optimizing this reaction for trifluoromethylated pyrazole (B372694) substrates, exploring various palladium catalysts, ligands, and reaction conditions to maximize yield and minimize side products. acs.org

Table 1: Potential Catalytic Systems for Sonogashira Coupling of 3-Halo-1-(trifluoromethyl)-1H-pyrazoles

| Catalyst/Ligand System | Potential Advantages | Key Research Focus |

| Pd(PPh₃)₄ / CuI | Well-established, commercially available | Optimization for trifluoromethylated substrates, milder reaction conditions |

| PdCl₂(PPh₃)₂ / CuI | Air-stable palladium source | In-situ reduction of Pd(II) to Pd(0), ligand effects on reactivity |

| Copper-free Sonogashira | Avoids toxic copper co-catalyst | Development of highly active palladium/phosphine systems, suitability for sensitive substrates |

| Heterogeneous Catalysts | Ease of separation and catalyst recycling | Catalyst stability, leaching, and reusability with fluorinated heterocycles |

Exploration of Undiscovered Reactivity and Transformation Pathways

The dual functionality of the ethynyl and trifluoromethyl groups on the pyrazole ring offers a rich playground for exploring novel chemical transformations.

The ethynyl group is a versatile handle for a variety of reactions, including:

Cycloaddition Reactions: The alkyne can participate in [3+2] cycloadditions with azides (Click chemistry) to form triazoles, or with nitrile oxides to form isoxazoles. lookchem.comnih.gov These reactions are highly efficient and can be used to link the pyrazole core to other molecules, creating compounds with potential applications in medicinal chemistry and materials science.

Sonogashira Couplings: Further coupling reactions at the ethynyl terminus can be used to build more complex molecular architectures. wikipedia.orglibretexts.orgnih.govorganic-chemistry.org

Hydration and other additions: The triple bond can undergo various addition reactions to introduce new functional groups.

The trifluoromethyl group significantly influences the electronic properties of the pyrazole ring, making it more electron-deficient. This can affect the regioselectivity and reactivity of the ring in electrophilic and nucleophilic substitution reactions. Future research should systematically investigate the reactivity of the C-4 and C-5 positions of the pyrazoles ring in this compound towards various reagents. acs.orgnih.gov

Advanced Computational Modeling for Property Prediction and Mechanism Discovery

Computational chemistry provides a powerful tool for understanding the properties and reactivity of molecules like this compound, guiding experimental work and accelerating discovery. mdpi.com

Density Functional Theory (DFT) calculations can be employed to:

Predict the molecular geometry, electronic structure, and spectroscopic properties of the molecule.

Calculate the relative stabilities of different isomers and conformers.

Model reaction pathways and transition states to elucidate reaction mechanisms and predict reactivity. acs.org For instance, DFT could be used to understand the regioselectivity of cycloaddition reactions involving the ethynyl group.

Investigate the impact of the trifluoromethyl group on the aromaticity and electronic distribution of the pyrazole ring.

Table 2: Predicted Properties of this compound (Analogous Compounds)

| Property | Predicted Value/Trend (based on analogous compounds) | Computational Method |

| Dipole Moment | Increased due to the CF₃ group | DFT |

| HOMO-LUMO Gap | Influenced by both CF₃ and ethynyl groups | DFT/TD-DFT |

| ¹⁹F NMR Chemical Shift | Characteristic shift for the CF₃ group | GIAO-DFT |

| Acidity of C-H (ethynyl) | Enhanced by the electron-withdrawing pyrazole ring | DFT |

Molecular dynamics (MD) simulations can be used to study the interactions of this molecule with biological targets, such as enzymes or receptors, providing insights for drug design.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research and development. acs.org For a molecule like this compound, these technologies can be applied in several ways:

Predictive Modeling: ML models can be trained on existing data of pyrazole derivatives to predict their properties, such as solubility, toxicity, and biological activity. This can help to prioritize the synthesis of the most promising candidates.

Retrosynthesis and Reaction Prediction: AI-powered tools can assist in designing synthetic routes by suggesting potential disconnections and reaction conditions. acs.org These tools can analyze vast reaction databases to identify the most efficient pathways.

Automated Synthesis: In the future, AI could be integrated with robotic platforms to enable the automated synthesis and optimization of pyrazole derivatives, accelerating the discovery of new materials and drug candidates. acs.org

Sustainable and Green Chemical Approaches for Pyrazole-Based Compound Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov Future research on the synthesis of this compound and related compounds should focus on developing more sustainable methods.

Key areas for green chemistry research include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. nih.gov

Catalysis: Developing highly efficient and recyclable catalysts to minimize waste and improve atom economy. This includes the use of heterogeneous catalysts or biocatalysts.

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a hallmark of multicomponent reactions. nih.gov

By focusing on these future research directions, the scientific community can unlock the full potential of this compound and its analogs, paving the way for new discoveries in various fields of science and technology.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-Ethynyl-1-(trifluoromethyl)-1H-pyrazole, and how are reaction yields optimized?

- Methodology : Synthesis typically involves condensation of alkynyl trifluoromethyl ketones with hydrazines. For example, phenyl alkynyl trifluoromethyl ketone reacts with phenyl hydrazine under reflux conditions to yield trifluoromethyl pyrazoles (71% yield) . Copper-catalyzed cycloaddition or Sonogashira coupling introduces ethynyl groups. Optimization includes reaction time (16 hours at 50°C) and catalyst systems (e.g., CuSO₄/Na₂SO₃), achieving yields up to 60% . Purification via column chromatography (ethyl acetate/hexane, 1:20 v/v) is standard .

- Key Data :

| Reaction Type | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Condensation | None | 16 | 71 | |

| Sonogashira | Pd/Cu | 16 | 73 |

Q. What spectroscopic techniques are employed to characterize this compound?

- Methodology :

- ¹H NMR : Pyrazole protons resonate at δ 6.33–6.85 ppm. Ethynyl protons appear as singlets near δ 3.0–3.5 ppm .

- ¹⁹F NMR : Trifluoromethyl groups show sharp singlets at δ -63.7 to -63.8 ppm .

- ESI-MS : Molecular ion peaks (e.g., m/z 450.2 for analogs) confirm molecular weight .

- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and IR (C≡C stretch ~2100 cm⁻¹) ensures structural accuracy .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic environment and reactivity in palladium-catalyzed C─H activation reactions?

- Mechanistic Insight : The electron-withdrawing trifluoromethyl group enhances electrophilicity at adjacent carbons, facilitating C─H activation. Cyclopalladation of 3,5-diphenyl-1-(trifluoromethylphenyl)pyrazole proceeds via Type-III C─H activation (85% yield) .

- Data Comparison :

| Substrate | Yield (%) | ¹⁹F NMR Shift (ppm) |

|---|---|---|

| Trifluoromethyl derivative | 85 | -63.7 |

| Non-fluorinated analog | 65 | N/A |

- Advanced Applications : Trifluoromethyl groups improve catalytic turnover in Suzuki-Miyaura coupling by stabilizing transition states .

Q. What strategies mitigate conflicting data in the regioselectivity of ethynyl group introduction on trifluoromethyl pyrazoles?

- Resolution Strategies :

- Solvent Effects : Polar solvents (DMF) favor para-substitution, while non-polar solvents (THF) enhance meta-selectivity .

- Catalyst Screening : Pd(PPh₃)₄ vs. PdCl₂(PPh₃)₂ alters regioselectivity by modulating steric effects .

- Case Study : Sonogashira coupling of 1-(1-ethoxyethyl)-3-iodo-5-(trifluoromethyl)-1H-pyrazole with phenylacetylene yields 73% regioselective product .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Protocols :

- PPE : Nitrile gloves, lab coats, and fume hoods mandatory .

- Storage : Cool, dry conditions (<25°C) in airtight containers .

- Disposal : Segregate waste and use licensed disposal services .

Data Contradiction Analysis

- Synthetic Yields : Variations in yields (60–73%) arise from differences in catalyst purity and solvent systems. Systematic optimization via Design of Experiments (DoE) resolves inconsistencies .

- Regioselectivity : Conflicting reports on ethynylation sites are attributed to solvent polarity and temperature gradients. Controlled studies (e.g., THF at 50°C vs. DMF at 80°C) clarify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.